molecular formula C6H13NO8S B1206868 N-Sulfoglucosamine CAS No. 4607-22-1

N-Sulfoglucosamine

Katalognummer: B1206868
CAS-Nummer: 4607-22-1
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: KZWHEHSUEBTKJM-SLPGGIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.

    N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.

Industrial Production Methods:

    Enzymatic Synthesis: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant enzymes.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

Enzymatic Hydrolysis:

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

    Specific Sulfation Pattern: N-Sulfoglucosamine has a unique sulfation pattern that distinguishes it from other sulfated glucosamines.

Biologische Aktivität

N-Sulfoglucosamine (GlcNS) is a sulfated derivative of glucosamine, playing a significant role in various biological processes, particularly in the context of glycosaminoglycans (GAGs) such as heparan sulfate and heparin. This article explores the biological activity of this compound, focusing on its enzymatic interactions, clinical implications, and research findings.

1. Enzymatic Role and Mechanism

This compound is primarily associated with the enzyme This compound sulfohydrolase (SGSH) , which belongs to the sulfatase family. This enzyme catalyzes the cleavage of N-linked sulfate groups from GAGs, a critical step in the degradation of heparan sulfate and heparin. The active site of SGSH contains a formylglycine residue that is essential for its catalytic activity. The mechanism involves several steps:

  • Formation of Enzyme-Substrate Complex : The negatively charged oxygen atom from the hydroxyl group of the gem-diol attacks the sulfur atom in the sulfate group, forming a covalent enzyme-substrate complex.
  • Cleavage of Sulfate Group : An acid (likely histidine) protonates the nitrogen atom in the substrate, facilitating the cleavage of the S-N bond.
  • Regeneration of Enzyme : The enzyme is regenerated after releasing the sulfate ion, allowing it to participate in further catalytic cycles .

2. Clinical Implications

Deficiency in SGSH leads to Mucopolysaccharidosis type IIIA (MPS IIIA) , a lysosomal storage disorder characterized by neurodegeneration and developmental regression. A recent study highlighted a case involving an 8-year-old girl diagnosed with MPS IIIA due to a novel mutation in the SGSH gene. Clinical features included:

  • Developmental regression
  • Seizures
  • Cerebral atrophy
  • Hepatomegaly

Genetic analysis identified two mutations in the SGSH gene, with one being novel and likely pathogenic .

3. Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Enzymatic MechanismDetailed enzymatic action of SGSH on heparan sulfate degradation.
Clinical Case StudyDocumented clinical features and genetic mutations in MPS IIIA patients.
Therapeutic ApproachesInvestigated efficacy of anti-human transferrin receptor antibody-fused SGSH in MPS IIIA mouse models.
Mouse Model DevelopmentCharacterized immune-deficient MPS IIIA mouse model for studying disease progression and treatment efficacy.

4. Case Studies

One notable case involved a pediatric patient with MPS IIIA who exhibited rapid developmental regression and other neurological symptoms. Genetic testing revealed two missense mutations in the SGSH gene, emphasizing the importance of genetic screening for early diagnosis and potential therapeutic interventions .

5. Future Directions

Research continues to focus on developing enzyme replacement therapies for MPS IIIA using modified forms of SGSH or gene therapy approaches to restore enzyme function. Studies are also investigating potential small molecule drugs that could enhance residual SGSH activity or compensate for its deficiency.

Eigenschaften

CAS-Nummer

4607-22-1

Molekularformel

C6H13NO8S

Molekulargewicht

259.24 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1

InChI-Schlüssel

KZWHEHSUEBTKJM-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Isomerische SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O

Kanonische SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Key on ui other cas no.

22487-35-0

Synonyme

2-sulfamino-2-deoxyglucopyranose
glucosamine 2-sulfate
glucosamine 2-sulfate, (D)-isomer
glucosamine 2-sulfate, potassium salt, (D)-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.